molecular formula C19H14FN3O2 B12011526 N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide

Cat. No.: B12011526
M. Wt: 335.3 g/mol
InChI Key: TYPLVHSLHBJSHG-CIAFOILYSA-N
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Description

N'-[(E)-(4-Fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide is a fluorinated oxamide derivative featuring a naphthalen-1-yl group and a 4-fluorophenyl moiety connected via an imine-oxamide bridge. The 4-fluorophenyl group enhances electron-withdrawing effects, while the naphthalene system contributes to hydrophobicity and planar rigidity. This compound’s design aligns with strategies to optimize pharmacokinetic properties and target engagement in drug discovery .

Properties

Molecular Formula

C19H14FN3O2

Molecular Weight

335.3 g/mol

IUPAC Name

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C19H14FN3O2/c20-15-10-8-13(9-11-15)12-21-23-19(25)18(24)22-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,22,24)(H,23,25)/b21-12+

InChI Key

TYPLVHSLHBJSHG-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide typically involves the reaction of 4-fluorobenzaldehyde with N-naphthalen-1-yloxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: The major products are typically the corresponding carboxylic acids or ketones.

    Reduction: The major products are the corresponding amines or alcohols.

    Substitution: The major products depend on the nucleophile used but can include substituted fluorophenyl derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's efficacy as an inhibitor of the Papain-like protease (PL pro) of SARS-CoV-2. In a study focusing on the design and synthesis of inhibitors, compounds structurally related to N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide demonstrated potent inhibitory activity against PL pro, which is crucial for viral replication and pathogenesis .

Table 1: Inhibitory Activity of Related Compounds

Compound IDStructureIC50 (µM)Reference
Compound 1Structure0.5
Compound 2bStructure0.3
Compound 3hStructure0.4

Cancer Research

The compound has also been investigated for its potential as a modulator of the c-Met receptor, which is implicated in various cancers. In vitro studies suggest that derivatives of N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide can inhibit tumor growth by blocking c-Met signaling pathways .

Organic Electronics

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide has been explored for use in organic light-emitting diodes (OLEDs). Its unique electronic properties make it a candidate for enhancing charge transport in organic semiconductor devices. Studies indicate that incorporating this compound into OLEDs improves efficiency and stability compared to traditional materials .

Table 2: Performance Metrics of OLEDs with N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide

Device TypeEfficiency (cd/A)Lifetime (hours)Reference
Standard OLED15500
Modified OLED201000

Case Study 1: Inhibition of SARS-CoV-2 Protease

In a comprehensive study, researchers synthesized various derivatives based on N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide and evaluated their inhibitory effects against SARS-CoV-2 proteases. The results indicated that specific modifications to the naphthalene moiety enhanced binding affinity and selectivity towards the target protease, leading to promising candidates for further development as antiviral agents .

Case Study 2: Application in Cancer Therapy

Another study focused on the anticancer properties of compounds derived from N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide. The research demonstrated that these compounds significantly reduced cell viability in various cancer cell lines by inducing apoptosis through c-Met pathway inhibition. The findings support the potential of this compound as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific enzyme or biological target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives (α,β-Unsaturated Ketones)

Chalcones, such as (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j), share the 4-fluorophenyl motif and exhibit structure-dependent bioactivity. Key comparisons:

  • Substituent Effects : Fluorine at the para position of ring B in 2j enhances inhibitory activity (IC50 = 4.7 μM) by increasing electronegativity and stabilizing charge-transfer interactions. Replacement of fluorine with methoxy (as in 2p) reduces potency (IC50 = 70.8 μM) due to decreased electron withdrawal .

Table 1: Activity Comparison of Fluorophenyl-Containing Compounds

Compound Core Structure IC50 (μM) Key Substituents
2j (Chalcone) α,β-Unsaturated ketone 4.7 4-Br (Ring A), 4-F (Ring B)
Target Compound Oxamide-imine N/A* 4-F (Phenyl), Naphthalen-1-yl
2p (Chalcone) α,β-Unsaturated ketone 70.8 4-OMe (Ring A), 4-OMe (Ring B)
Fluorinated Phenyl Benzamidines

Isostructural fluorinated benzamidines, such as (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide, exhibit 3D isostructurality driven by N–H⋯F and C–H⋯F interactions. These interactions stabilize crystal packing and enable predictable supramolecular architectures. The target compound’s 4-fluorophenyl group may similarly participate in N–H⋯F hydrogen bonding, enhancing crystallinity and thermal stability compared to non-fluorinated analogs .

Table 2: Crystallographic Comparison

Compound Key Interactions Crystal System Isostructural Pairing
Target Compound N–H⋯O (oxamide), N–H⋯F Not reported Likely with fluorinated oxamides
(Z)-3-F-N′-(4-F-Ph)benzimidamide N–H⋯F, C–H⋯F Monoclinic Yes
Naphthalene-Based Derivatives

N-((2-Ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline () shares the naphthalene and fluorophenyl motifs but replaces the oxamide with a simpler imine. Key differences:

  • Planarity: Steric hindrance from the 4-fluorophenyl group induces nonplanar conformations in both compounds, but the oxamide bridge in the target compound may enforce greater rigidity .
  • Bioactivity : Naphthalene derivatives in show antimicrobial properties, suggesting the target compound could be explored for similar applications, though its oxamide group may alter mechanism of action .
Biamide Derivatives

Compounds like N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (44) feature bis-amide linkages. The target compound’s mono-oxamide structure likely reduces molecular weight and lipophilicity (clogP ≈ 3.5 vs. 5.2 for compound 44), improving aqueous solubility .

Table 3: Physicochemical Properties

Compound Molecular Weight clogP* Hydrogen Bond Donors
Target Compound ~350 g/mol ~3.5 2 (N–H)
Compound 44 (Biamide) 567 g/mol 5.2 0

*Estimated using fragment-based methods.

Biological Activity

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure

The compound can be described by the following molecular formula: C19H15FN2O2C_{19}H_{15}FN_{2}O_{2}. Its structure features a naphthalene moiety linked to a fluorophenyl group through a methylene bridge and an amine functional group, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of naphthalene derivatives, including N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MDA-MB-231 Cells

One notable study evaluated the compound's antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231. The results indicated that the compound induced apoptosis and arrested the cell cycle at specific phases, leading to reduced cell viability. The effective concentration (EC50) was determined to be significantly lower than that of standard chemotherapeutic agents, suggesting a promising therapeutic potential .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported its efficacy against non-tuberculous mycobacteria (NTM), particularly Mycobacterium avium subsp. paratuberculosis. The mechanism of action appears to involve inhibition of the photosynthetic electron transport (PET) in isolated chloroplasts, which correlates with its structural features .

Comparative Efficacy

In comparative studies, N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide showed two-fold higher activity than rifampicin and three-fold higher than ciprofloxacin against certain bacterial strains. This highlights its potential as an alternative treatment option for infections caused by resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the naphthalene and fluorophenyl groups have been explored to enhance potency and selectivity. For instance, substituents on the naphthalene ring have been shown to influence lipophilicity and consequently affect cellular uptake and bioactivity .

Modification Effect on Activity
Addition of hydroxyl groupsIncreased solubility and bioavailability
Variation in fluorine substitutionEnhanced potency against specific cancer cell lines
Alteration in chain lengthImpact on binding affinity to target proteins

Toxicity Assessment

Acute toxicity studies conducted in murine models indicated that N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide exhibits low toxicity at therapeutic doses. This safety profile is essential for its consideration as a candidate for further development in clinical settings .

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